
8,8-Dimethyl-9-methylene-1,5-cycloundecadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Dimethyl-9-methylene-1,5-cycloundecadiene: is an organic compound with the molecular formula C14H22 It is a cyclic hydrocarbon featuring a methylene group and two methyl groups attached to the cycloundecadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-9-methylene-1,5-cycloundecadiene typically involves the following steps:
Starting Materials: The synthesis begins with cycloundecadiene as the base structure.
Methylation: Introduction of methyl groups at the 8th position using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Methylene Introduction: The methylene group is introduced at the 9th position through a reaction with formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: Techniques such as distillation and chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8,8-Dimethyl-9-methylene-1,5-cycloundecadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bonds to single bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
8,8-Dimethyl-9-methylene-1,5-cycloundecadiene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8,8-Dimethyl-9-methylene-1,5-cycloundecadiene involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways related to inflammation and microbial growth.
Effects: The compound’s structural features allow it to bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8,8-Dimethyl-1,5-cycloundecadiene: Lacks the methylene group at the 9th position.
9-Methylene-1,5-cycloundecadiene: Lacks the methyl groups at the 8th position.
1,5-Cycloundecadiene: Lacks both the methylene and methyl groups.
Propriétés
Numéro CAS |
62338-54-9 |
|---|---|
Formule moléculaire |
C14H22 |
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
8,8-dimethyl-9-methylidenecycloundeca-1,5-diene |
InChI |
InChI=1S/C14H22/c1-13-11-9-7-5-4-6-8-10-12-14(13,2)3/h5,7-8,10H,1,4,6,9,11-12H2,2-3H3 |
Clé InChI |
JGOFSHMHNOXTRH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=CCCC=CCCC1=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


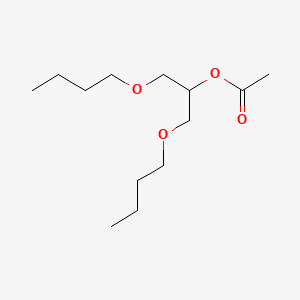
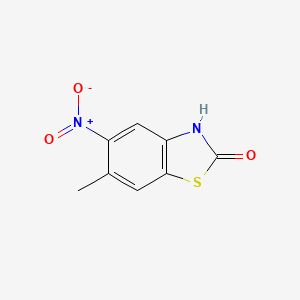

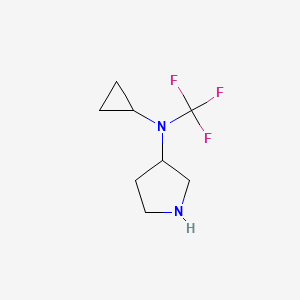
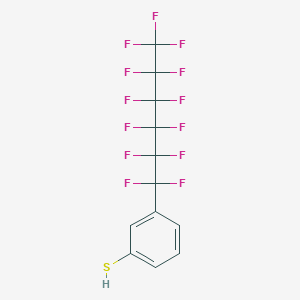

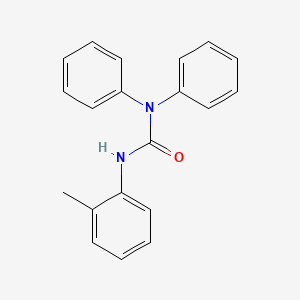
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13946390.png)
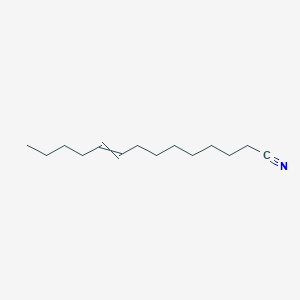
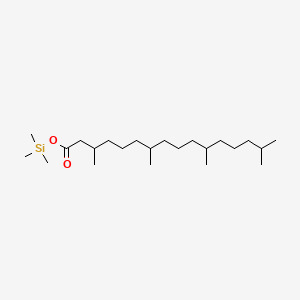
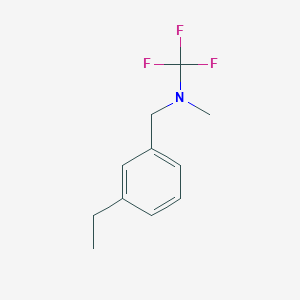
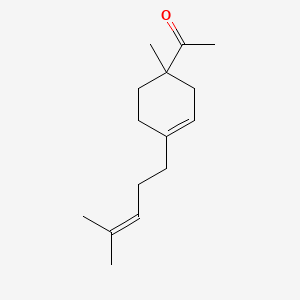
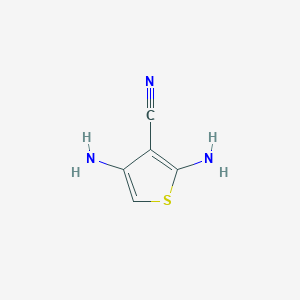
![Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13946427.png)
